N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine
Description
Properties
IUPAC Name |
[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-20-18-32-24(25(27-20)29(2)19-21-9-5-3-6-10-21)17-23(28-32)26(33)31-15-13-30(14-16-31)22-11-7-4-8-12-22/h3-12,17-18H,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVXRFGQJMMKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=N1)N(C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Synthesis
4-Phenylpiperazine is synthesized via cyclization of 1,2-diaminoethane derivatives with phenyl isocyanate.
Carboxylic Acid Activation
The carbonyl linker is introduced by converting the piperazine’s amine to an acyl chloride:
- Substrate : 4-Phenylpiperazine (1.0 equiv).
- Activation : Reaction with phosgene (1.1 equiv) in dichloromethane at 0°C.
Final Coupling Reaction
The acyl chloride is coupled to the N-benzyl-N,6-dimethylpyrazolo[1,5-a]pyrazin-4-amine via nucleophilic acyl substitution:
Procedure :
- Substrates : Acyl chloride (1.1 equiv) and pyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv).
- Coupling : Triethylamine (3.0 equiv) in anhydrous THF, stirred at RT for 12 hours.
- Workup : Purified via column chromatography (hexane:ethyl acetate = 3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Characterization | HRMS: m/z 498.2743 [M+H]⁺ |
Analytical Validation and Optimization
Purity Assessment :
- HPLC analysis shows >98% purity using a C18 column (MeCN:H₂O = 70:30).
- Challenges : Competing N-alkylation during benzylation requires strict temperature control.
Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Properties
Research has indicated that derivatives of pyrazolo compounds, including N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine, exhibit antidepressant-like effects. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use as antidepressants in clinical settings.
1.2 Anticancer Activity
Studies have shown that pyrazolo derivatives can inhibit various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to this compound have demonstrated efficacy against breast and lung cancer cell lines in vitro.
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Biochemical Applications
2.1 Enzyme Inhibition Studies
this compound has been investigated as an inhibitor of various enzymes involved in disease processes. For example, it has shown potential as an inhibitor of kinases involved in cancer progression and inflammation.
2.2 Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins. These studies help elucidate the structure-activity relationship (SAR) and guide further optimization of the compound for enhanced efficacy.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depression-like behavior in animal models when treated with pyrazolo derivatives similar to this compound. |
| Study B | Anticancer Efficacy | Showed that the compound inhibited proliferation of MCF-7 breast cancer cells with IC50 values indicating strong cytotoxicity. |
| Study C | Antimicrobial Testing | Exhibited broad-spectrum antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
Mechanism of Action
The mechanism of action of N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyrazine in the target compound).
- Substituents :
- 7-position: 4-phenylpiperazine (shared with the target compound).
- 6-position: Benzyl group (similar to the target’s N-benzyl group but at a different position).
5-(2-Fluorophenyl)-N-(4-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Substituents: 5-position: 2-Fluorophenyl (electron-withdrawing group).
- Activity: Fluorine substitution improves metabolic stability and membrane permeability compared to non-halogenated analogues .
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine ()
Antimycobacterial Activity
- Target Compound: No direct data, but pyrazolo[1,5-a]pyrazines with piperazine groups (e.g., ) show moderate activity against M. tuberculosis (MIC = 2–8 µg/mL) .
- Pyrazolo[1,5-a]pyrimidines with Fluorophenyl Groups () : Exhibit stronger antimycobacterial activity (MIC = 0.5–4 µg/mL) due to fluorine’s electronegativity enhancing target binding .
Kinase Inhibition
- Target Compound : The 4-phenylpiperazine group may inhibit kinases like EGFR or VEGFR, similar to pyrazolo[1,5-a]pyrimidines in (IC50 = 10–50 nM) .
- N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine () : Chlorophenyl substitution improves kinase selectivity but reduces potency (IC50 = 100–200 nM) .
Pharmacokinetic and Toxicity Profiles
- Key Observations: The target compound’s lower LogP (3.2 vs. 4.1) suggests better aqueous solubility than ’s analogue.
Biological Activity
N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a complex structure that includes a pyrazolo[1,5-a]pyrazine core with various substituents that are believed to influence its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- mTORC1 Inhibition : Compounds in the same class have been shown to reduce mTORC1 activity, which is crucial in cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that can suppress tumor growth by degrading damaged organelles and proteins .
- Autophagy Modulation : The compound has been linked to differential effects on autophagy under varying nutrient conditions. It can increase basal autophagy while impairing autophagic flux during nutrient refeed conditions, suggesting a potential therapeutic window for targeting cancer cells under metabolic stress .
- Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, related compounds have shown submicromolar IC50 values against pancreatic cancer cell lines (MIA PaCa-2) .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Key findings from SAR studies include:
- Substituent Effects : Variations in the benzyl and piperazine substituents significantly affect the compound's potency and selectivity. For example, modifications that enhance lipophilicity or electron density on specific aromatic rings can improve binding affinity to target proteins involved in cancer pathways .
Case Studies
Several studies have investigated the biological activity of pyrazolo derivatives similar to this compound:
Q & A
Basic: What are the common synthetic routes for preparing N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclization of pyrazolo[1,5-a]pyrazine precursors using reagents like silylformamidine in benzene, followed by crystallization (e.g., 27% yield via column chromatography) .
- Functionalization : Introduction of substituents via nucleophilic substitution or condensation. For example, 4-phenylpiperazine-1-carbonyl groups can be added using chloroacetonitrile under reflux conditions .
- Purification : Techniques such as normal-phase chromatography (10% methanol/0.1% ammonium) or recrystallization from hexane are critical for isolating high-purity products .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Answer:
Key optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., yields increased by 15–20% compared to conventional heating) .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol/water mixtures improve cyclization kinetics .
- Catalyst use : Phosphorous oxychloride (POCl₃) facilitates cyclization at 120°C, achieving yields >70% in pyrazole-fused systems .
Basic: What spectroscopic techniques are used to characterize pyrazolo[1,5-a]pyrazine derivatives?
Answer:
Routine methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 160–170 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 456.1 for derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .
Advanced: How should researchers resolve discrepancies between calculated and experimental spectral data?
Answer:
- Dynamic NMR : Detects conformational changes (e.g., rotamers in piperazine rings) that cause peak splitting .
- Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts, aiding assignments for complex splitting patterns .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in crowded regions (e.g., overlapping pyrazine/pyrazole peaks) .
Advanced: What strategies isolate and characterize by-products in pyrazolo[1,5-a]pyrazine synthesis?
Answer:
- Chromatographic separation : Reverse-phase HPLC resolves by-products with similar polarity (e.g., cyanomethyl benzoates vs. target compounds) .
- X-ray crystallography : Determines structures of crystalline impurities (e.g., unreacted silylformamidine derivatives) .
- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., 3- vs. 5-substituted pyrazoles) .
Basic: What are key considerations for designing cytotoxicity assays for this compound?
Answer:
- Cell line selection : Use cancer lines (e.g., HeLa, MCF-7) with appropriate controls (non-cancerous fibroblasts) .
- Dose-response curves : Test 0.1–100 µM ranges to determine IC₅₀ values .
- Enzyme inhibition : Couple assays with hCA I/II isoenzymes to evaluate off-target effects .
Advanced: How can molecular docking predict binding affinity to target enzymes?
Answer:
- Protein preparation : Use crystal structures (e.g., PDB: 4UB) for docking grids .
- Ligand parameterization : Assign partial charges to the compound using AM1-BCC methods.
- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values to refine force fields .
Basic: What purification techniques are recommended for polar derivatives?
Answer:
- Ion-exchange chromatography : Separates charged species (e.g., protonated piperazine moieties) .
- Size-exclusion chromatography : Isolates high-molecular-weight aggregates .
- Recrystallization : Ethanol/water (7:3) mixtures yield >90% purity for polar intermediates .
Advanced: How does solvent choice impact regioselectivity in nucleophilic substitutions?
Answer:
- Polar solvents (DMF) : Stabilize transition states, favoring substitution at electron-deficient carbons (e.g., C-2 of pyrazines) .
- Non-polar solvents (toluene) : Promote steric control, leading to C-4 substitution in crowded systems .
- Co-solvent systems : Acetonitrile/water (1:1) enhances solubility while maintaining regioselectivity .
Basic: What stability considerations apply to storing this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
